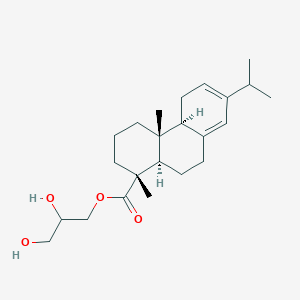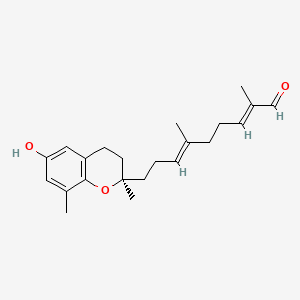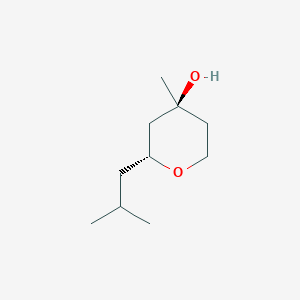
9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride is a chemical compound belonging to the class of acridines. Acridines are known for their diverse applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases. This compound is a derivative of acridine and is characterized by its unique structure, which includes a tetrahydroacridine core substituted with an N-hexyl group and a monohydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride typically involves the reaction of cyclohexanone with 2-aminobenzonitrile under specific conditions. The reaction proceeds through a series of steps, including cyclization and reduction, to form the tetrahydroacridine core. The N-hexyl group is introduced through alkylation reactions, and the final product is obtained as a monohydrochloride salt through acid-base reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to optimize the synthesis and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinone derivatives, each with distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its potential as a DNA intercalator and its effects on genetic material.
Medicine: Investigated for its role as an acetylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer’s disease.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease. Additionally, the compound may interact with other molecular targets and pathways, including butyrylcholinesterase and ion channels .
Comparación Con Compuestos Similares
Similar Compounds
Tacrine: Another acridine derivative used as an acetylcholinesterase inhibitor.
9-Aminoacridine: Known for its DNA intercalating properties.
1,2,3,4-Tetrahydro-9-acridinamine: A closely related compound with similar chemical properties
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the N-hexyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert its effects in the central nervous system .
Propiedades
| 113106-03-9 | |
Fórmula molecular |
C19H27ClN2 |
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
N-hexyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C19H26N2.ClH/c1-2-3-4-9-14-20-19-15-10-5-7-12-17(15)21-18-13-8-6-11-16(18)19;/h5,7,10,12H,2-4,6,8-9,11,13-14H2,1H3,(H,20,21);1H |
Clave InChI |
GQNJGYROTGCHCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






